molecular formula C20H23FN2O2 B124933 (R)-Citadiol CAS No. 481047-48-7

(R)-Citadiol

Cat. No. B124933
M. Wt: 342.4 g/mol
InChI Key: GNULRNVWXYXBQY-HXUWFJFHSA-N
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Description

(R)-Citadiol is a naturally occurring diol compound found in plants, fungi, and bacteria. It is an important component of many biochemical and physiological processes and has been studied for its potential applications in biotechnology and medicine.

Scientific Research Applications

(R)-Citadiol has been studied for its potential applications in biotechnology and medicine. For example, it has been used as a substrate in the synthesis of vitamin C and other compounds. Additionally, it has been studied for its potential to inhibit the growth of certain bacteria and fungi. In addition, (R)-Citadiol has been used in the synthesis of polymers and other materials.

Mechanism Of Action

The mechanism of action of (R)-Citadiol is not fully understood. However, it is believed to act as an antioxidant, as well as a chelator of metals such as iron and copper. Additionally, it has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters, and glutathione reductase, which is involved in the detoxification of reactive oxygen species.

Biochemical And Physiological Effects

(R)-Citadiol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties. Additionally, it has been shown to increase the production of certain hormones, such as melatonin and cortisol, and to modulate the activity of certain enzymes, such as monoamine oxidase and glutathione reductase.

Advantages And Limitations For Lab Experiments

The advantages of using (R)-Citadiol in lab experiments include its stability, low toxicity, and relatively low cost. Additionally, it is relatively easy to synthesize and purify. However, there are some limitations to its use in lab experiments, such as its low solubility in water and its tendency to form complexes with other molecules.

Future Directions

The potential future directions for (R)-Citadiol research include its use in the synthesis of novel compounds, its potential as an anti-cancer agent, its potential as an anti-inflammatory agent, its potential as an antioxidant, and its potential as a chelator of metals. Additionally, further research is needed to understand its mechanism of action and its biochemical and physiological effects. Finally, further research is needed to identify new applications for (R)-Citadiol in biotechnology and medicine.

properties

IUPAC Name

4-[(1R)-4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24/h4-9,12,24-25H,3,10-11,14H2,1-2H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNULRNVWXYXBQY-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC[C@@](C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197425
Record name Citadiol, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Citadiol

CAS RN

481047-48-7
Record name (+)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481047-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citadiol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0481047487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citadiol, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CITADIOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124W8V3MRM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RN Rao, AN Raju - Journal of pharmaceutical and biomedical analysis, 2007 - Elsevier
A simple, rapid, selective and reproducible LC method for separation and quantitative determination of citadiol (CTD), a key intermediate of escitalopram has been developed. An …
Number of citations: 14 www.sciencedirect.com
B Sungthong, P Jáč, GKE Scriba - Journal of Pharmaceutical and …, 2008 - Elsevier
A stereospecific capillary electrophoresis assay for the simultaneous determination of related substances and the enantiomeric purity of escitalopram was developed by a central …
Number of citations: 63 www.sciencedirect.com
SM Soliman - Chirality, 2019 - Wiley Online Library
The enantiomeric purity of escitalopram oxalate ESC and its “in‐process impurities,” namely, ESC‐N‐oxide, ESC‐citadiol, and R(−)‐enantiomer were studied in drug substance and …
Number of citations: 8 onlinelibrary.wiley.com
GKE Scriba - Chemometric Methods in Capillary …, 2009 - Wiley Online Library
Within the last 25 years, capillary electrophoresis (CE) has developed as a high-resolution analytical technique that has been applied to all analytical fields including chemical, …
Number of citations: 4 onlinelibrary.wiley.com
G Hancu, LA Papp, G Tóth, H Kelemen - Molecules, 2021 - mdpi.com
Cyclodextrin (CD) derivatives are the most efficient and frequently used chiral selectors (CSs) in capillary electrophoresis (CE). There are situations when the use of a single CD as CS …
Number of citations: 18 www.mdpi.com
D Mangelings, Y Vander Heyden - Chiral Separation Methods …, 2010 - Wiley Online Library
The separation of chiral compounds has now been studied for half a century. The need to separate enantiomers originates from the fact that they display different behavior or interaction …
Number of citations: 4 onlinelibrary.wiley.com
WFS Badulla - 2017 - search.proquest.com
The main objective of this thesis is development of new analytical methods to determine escitalopram oxalate (ESC-OX) in pharmaceutical formulations, raw material and biological …
Number of citations: 2 search.proquest.com
R Geryk - 2012 - dspace.cuni.cz
Cílem této práce bylo nalezení vhodných podmínek k rozdělení enantiomerů citalopramu a citadiolu, optimalizace chromatografického systému a validace analytické metody ke …
Number of citations: 0 dspace.cuni.cz
P Jáč - 2008 - dspace.cuni.cz
Shrnutí Předkládaná dizertační práce se zabývá využitím kapilárních elektromigračních metod pro analýzu biologicky aktivních sloučenin. Teoretická část této dizertační práce se …
Number of citations: 0 dspace.cuni.cz
刘慧青, 李爱梅, 徐中其 - 分析科学学报, 2015 - researchgate.net
: 利用手性试剂磺化B 一环糊精(SB-CD), 建立了对药物西酰普兰的毛细管电泳(CE) 拆分方法. 实验考察了背景电解液(BGE) 组成及浓度, pH 值, 手性拆分试剂种类及其浓度对拆分结果的影响. …
Number of citations: 1 www.researchgate.net

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